![molecular formula C13H14N2O2S2 B5637196 N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide](/img/structure/B5637196.png)
N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide derivatives involves diverse strategies, including carbodiimide condensation and reactions with various reagents to introduce the thiazolylthio acetamide moiety. These methods are characterized by their efficiency in generating a variety of structurally diverse compounds, as demonstrated in the synthesis of related thiazolylthio acetamide derivatives (Huicheng Wang et al., 2010) and (P. Yu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals complex interactions and configurations, such as V-shaped structures and various intermolecular hydrogen bonding patterns that contribute to the stabilization of the molecular structure in crystals (N. Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide derivatives includes their participation in cycloaddition reactions, which are pivotal in heterocyclic synthesis. This reactivity pattern underlines the versatility of these compounds in forming a variety of heterocyclic structures with potential biological activities (Raveendra K. Hunnur et al., 2005).
Physical Properties Analysis
The synthesis and structural elucidation of these compounds often involve determining their melting points, solubility, and crystalline forms, which are essential for understanding their physical characteristics and stability under various conditions. However, specific studies focusing solely on the physical properties of N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide were not identified in this search.
Chemical Properties Analysis
The chemical properties of these compounds, including their pKa values and reactivity towards different chemical reagents, provide insights into their behavior in chemical reactions. The determination of pKa values, for example, helps in understanding the acidity and basicity of these compounds, which is crucial for predicting their reactivity and interaction with biomolecules (M. Duran & M. Canbaz, 2013).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-9(16)10-2-4-11(5-3-10)15-12(17)8-19-13-14-6-7-18-13/h2-5H,6-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFLMTYKSMODSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |
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